2,7-Diiodo-9,9-dioctyl-9H-fluorene

描述

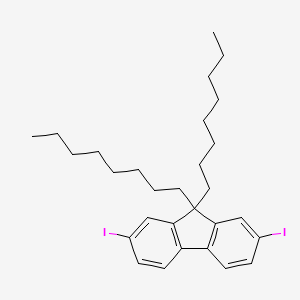

2,7-Diiodo-9,9-dioctyl-9H-fluorene (CAS: 278176-06-0) is a halogenated fluorene derivative featuring iodine substituents at the 2,7-positions and octyl chains at the 9,9-positions. The dioctyl groups enhance solubility in organic solvents, making the compound suitable for solution-processed organic electronics, while the iodine atoms serve as reactive sites for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to construct conjugated polymers or small molecules . This compound is a critical precursor in synthesizing polyfluorenes, which are widely used in light-emitting diodes (LEDs), solar cells, and electrochromic devices due to their tunable optoelectronic properties .

属性

IUPAC Name |

2,7-diiodo-9,9-dioctylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40I2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJTFHMYPUMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403411 | |

| Record name | 2,7-Diiodo-9,9-dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278176-06-0 | |

| Record name | 2,7-Diiodo-9,9-dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2,7-diiodo-9,9-dioctyl-9H-fluorene typically follows a two-step approach:

- Step 1: Preparation of 2,7-dihalogenated 9,9-dioctylfluorene (usually dibromo or diiodo derivatives).

- Step 2: Halogen exchange or direct iodination to introduce iodine atoms at the 2 and 7 positions on the fluorene ring.

The 9,9-dioctyl substitution is introduced by alkylation of the 9-position on fluorene with octyl halides under basic conditions.

Preparation of 2,7-Dibromo-9,9-dioctyl-9H-fluorene as Intermediate

Since direct iodination can be challenging due to the reactivity and cost of iodine reagents, many syntheses first prepare the dibromo derivative, which can be converted to diiodo later.

Typical procedure for 2,7-dibromo-9,9-dioctylfluorene:

- Reagents: 2,7-dibromo-9H-fluorene, 1-bromooctane, potassium hydroxide (KOH), tetrabutylammonium bromide (phase transfer catalyst), dimethyl sulfoxide (DMSO), water.

- Conditions: The dibromo fluorene is dissolved in DMSO with aqueous 50% NaOH and tetrabutylammonium bromide at room temperature. 1-Bromooctane is added, and the mixture is stirred under nitrogen or inert atmosphere for several hours (typically 3–6 hours).

- Workup: The reaction mixture is poured into water, extracted with dichloromethane, dried, and purified by recrystallization from hexane or ethanol.

- Yields: Up to 81% yield reported for 2,7-dibromo-9,9-dioctylfluorene with pale yellow needle-like crystals obtained.

Conversion of 2,7-Dibromo to 2,7-Diiodo Derivative

The 2,7-diiodo-9,9-dioctylfluorene can be prepared by halogen exchange or direct iodination methods:

- Halogen Exchange: A common approach involves treating 2,7-dibromo-9,9-dioctylfluorene with sodium iodide or other iodide sources in polar aprotic solvents such as DMF or acetone under reflux. The bromine atoms are substituted by iodine via a Finkelstein-type reaction.

- Direct Iodination: Alternatively, direct electrophilic iodination of 9,9-dioctylfluorene using iodine reagents (e.g., iodine monochloride or N-iodosuccinimide) under controlled conditions can selectively introduce iodine at the 2,7-positions.

Note: Specific detailed experimental protocols for the iodination step of 2,7-diiodo-9,9-dioctylfluorene are scarce in open literature but can be inferred from analogous fluorene halogenation reactions.

Representative Preparation Example (Based on Related Fluorene Derivatives)

Detailed Research Findings and Notes

Alkylation Efficiency: The alkylation of 2,7-dibromo-9H-fluorene with 1-bromooctane in the presence of KOH and phase transfer catalysts proceeds efficiently in DMSO or similar polar aprotic solvents, yielding high purity 9,9-dioctyl derivatives without the need for chromatographic purification.

Halogen Exchange Reactions: The Finkelstein reaction for halogen exchange is a well-established method to convert aryl bromides to iodides, often requiring prolonged reflux and excess sodium iodide. The reaction benefits from polar solvents that dissolve both organic and inorganic salts.

Purification: Recrystallization from hexane or ethanol is commonly employed to purify halogenated fluorene derivatives, yielding crystalline solids suitable for further use.

Reaction Atmosphere: In alkylation and halogenation steps, inert atmosphere (nitrogen or argon) is preferred to prevent oxidation or side reactions.

Lack of Direct Protocols: While the synthesis of 2,7-dibromo-9,9-dioctylfluorene is well documented, direct preparation methods for the diiodo derivative are less frequently detailed in literature, often requiring adaptation from related halogenation protocols.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield / Remarks |

|---|---|---|---|

| 2,7-Dibromo-9H-fluorene synthesis | Bromination of fluorene | Mixed acid (HNO3/H2SO4), reflux | Established method; precursor for alkylation |

| 9,9-Dioctylation | 1-Bromooctane, KOH, tetrabutylammonium bromide, DMSO, aqueous NaOH | Room temperature, inert atmosphere, 3-6 hrs | ~81% yield; recrystallization purification |

| Halogen exchange (Br → I) | Sodium iodide, DMF or acetone | Reflux, several hours | Moderate to good yield; requires purification |

| Direct iodination (alternative) | Iodine reagent (NIS, ICl), solvent | Controlled temperature, inert atmosphere | Selectivity critical; less common |

化学反应分析

Types of Reactions

2,7-Diiodo-9,9-dioctyl-9H-fluorene primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions include:

Suzuki Coupling: This reaction couples two sp2-hybridized carbon atoms using a palladium catalyst.

Ullmann Coupling: This reaction involves the coupling of aryl halides with copper as a catalyst, forming biaryl compounds.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki coupling reactions.

Copper Catalyst: Used in Ullmann coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Major Products Formed

科学研究应用

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

2,7-Diiodo-9,9-dioctyl-9H-fluorene is utilized as a key material in the development of OLEDs due to its excellent charge transport properties. It acts as a hole transport material (HTM), facilitating efficient charge injection and transport within the device.

Table 1: Properties Relevant to OLED Applications

| Property | Value |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy Level | ~5.5 eV |

| Conductivity | High |

| Glass Transition Temperature (Tg) | ~90 °C |

| Solubility | Poorly soluble |

Polymer Semiconductors

The compound serves as a precursor for synthesizing various conjugated polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its structural features allow for tunable electronic properties, enhancing device performance.

Case Study: Synthesis of Polyfluorenes

A recent study demonstrated the use of this compound in the synthesis of polyfluorenes via Stille coupling reactions. The resulting polymers exhibited improved charge carrier mobility and stability under operational conditions.

Photovoltaic Devices

In the realm of solar energy conversion, this compound has been explored for its application in bulk heterojunction solar cells. Its ability to form blends with fullerene derivatives enhances light absorption and charge separation efficiency.

Table 2: Performance Metrics in Photovoltaic Applications

| Metric | Value |

|---|---|

| Power Conversion Efficiency | Up to 8% |

| Stability | >1000 hours under illumination |

Chemical Sensors

The compound has potential applications in chemical sensing due to its luminescent properties. Research indicates that it can be integrated into sensor devices for detecting volatile organic compounds (VOCs).

作用机制

The mechanism of action of 2,7-Diiodo-9,9-dioctyl-9H-fluorene in its applications is primarily based on its ability to emit light when excited by an electron. This property is due to its semiconductor nature, which allows it to efficiently convert electrical energy into light. The compound’s high quantum efficiency and low turn-on voltage make it particularly effective in light-emitting applications .

相似化合物的比较

Table 2: Optical and Electronic Behavior

- Bandgap Tuning: Copolymers derived from this compound and low band-gap comonomers (e.g., dicyanostilbene) exhibit redshifted emission (550–650 nm) due to energy transfer from fluorene segments to acceptor units . In contrast, homopolymers of 9,9-dioctylfluorene emit in the blue region (420–460 nm) .

- Brominated analogs are more commonly studied for this purpose .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Diiodo-9,9-dioctyl-9H-fluorene, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, direct arylation polycondensation with octafluorobiphenyl under a Pd/Ag dual-catalyst system in biphasic (water/2-methyltetrahydrofuran) conditions achieves high molecular weight polymers . Optimizing catalyst loading (e.g., Pd(OAc)₂ and Ag₂CO₃), reaction temperature (80–100°C), and stoichiometry (excess diiodofluorene) improves yield and minimizes side reactions. Purification via column chromatography with silica gel and non-polar solvents (e.g., hexane) is recommended to isolate the product .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL97) is standard for structural elucidation. Crystals are grown via slow evaporation of solvent (e.g., CHCl₃/ethanol). Data collection at low temperatures (150 K) reduces thermal motion artifacts. Refinement parameters include R-factors (<0.05) and H-atom constraints. Disorder in alkyl chains (e.g., octyl groups) is modeled using split positions and restraints .

Q. What spectroscopic techniques are critical for characterizing purity and substituent effects in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substitution patterns and confirms diiodo and dioctyl groups. For example, the absence of proton signals at C-2 and C-7 positions (replaced by iodine) and upfield shifts for octyl CH₂ groups are diagnostic. Mass spectrometry (HRMS) validates molecular weight, while UV-Vis and fluorescence spectroscopy assess π-conjugation for optoelectronic applications .

Advanced Research Questions

Q. How can conflicting data between computational models and experimental spectra be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR/UV-Vis spectra in solvent environments (PCM model). Compare computed vs. experimental data to refine torsional angles (e.g., fluorene backbone dihedral angles). For crystallographic disagreements, check for thermal motion or disorder using SHELXTL’s displacement parameter analysis .

Q. What strategies mitigate low yields in palladium-catalyzed polymerizations involving this monomer?

- Methodological Answer : Low yields may stem from catalyst poisoning or incomplete aryl-iodide activation. Introduce silver salts (Ag₂CO₃) to scavenge iodide byproducts and stabilize Pd(0). Solvent optimization (e.g., 2-MeTHF for biphasic systems) enhances reagent mixing. Pre-activate the catalyst with ligands (e.g., P(o-tol)₃) to accelerate oxidative addition. Monitor reaction progress via GPC to terminate before chain termination dominates .

Q. How do steric effects from the dioctyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky octyl groups at C-9 hinder electrophilic substitution at C-2/C-7 but stabilize intermediates via hydrophobic interactions. Kinetic studies (e.g., variable-temperature NMR) reveal slower reaction rates compared to unsubstituted fluorenes. Computational modeling (e.g., steric maps in Gaussian) quantifies substituent bulkiness (%VBur). Adjust catalyst design (e.g., bulky ligands like SPhos) to alleviate steric hindrance .

Q. What role does this compound play in the development of π-conjugated polymers for organic electronics?

- Methodological Answer : As a monomer, it enables synthesis of low-bandgap polymers via Stille or Suzuki coupling. The iodine substituents facilitate direct arylation, reducing reliance on pre-functionalized monomers. Polymers exhibit high charge carrier mobility (10⁻³–10⁻² cm²/V·s) and luminance in OLEDs. Optimize alkyl chain length (octyl balances solubility and crystallinity) for thin-film processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。